3-(Piperidin-1-ylsulfonyl)pyridin-4-ol
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Overview
Description
3-(Piperidin-1-ylsulfonyl)pyridin-4-ol is a chemical compound with the molecular formula C10H14N2O2S. It is a derivative of pyridine and piperidine, featuring a sulfonyl group that links the two rings. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-ylsulfonyl)pyridin-4-ol typically involves the reaction of pyridine derivatives with piperidine and sulfonyl chloride. One common method includes the following steps:
Starting Materials: Pyridine-4-ol, piperidine, and sulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions.
Catalysts: A base such as triethylamine is often used to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-1-ylsulfonyl)pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-(Piperidin-1-ylsulfonyl)pyridin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Piperidin-1-ylsulfonyl)pyridin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group plays a crucial role in binding to active sites, thereby modulating the activity of the target molecules. This compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 3-(Piperidin-1-ylsulfonyl)pyridine
- 4-(Piperidin-1-ylsulfonyl)pyridine
- 2-(Piperidin-1-ylsulfonyl)pyridine
Uniqueness
3-(Piperidin-1-ylsulfonyl)pyridin-4-ol is unique due to the presence of the hydroxyl group at the 4-position of the pyridine ring. This hydroxyl group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C10H14N2O3S |
---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
3-piperidin-1-ylsulfonyl-1H-pyridin-4-one |
InChI |
InChI=1S/C10H14N2O3S/c13-9-4-5-11-8-10(9)16(14,15)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7H2,(H,11,13) |
InChI Key |
DIBJLYJPGBGHDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CNC=CC2=O |
Origin of Product |
United States |
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